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Compound of Interest

Compound Name: Vinleurosine sulfate

Cat. No.: B1264675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
vinleurosine sulfate, a dimeric vinca alkaloid with antineoplastic properties. Due to the limited
availability of direct spectroscopic data for vinleurosine sulfate, this guide leverages data from
its free base form, leurosine (also known as vinleurosine), and structurally similar vinca
alkaloids, vinblastine and vincristine. The spectroscopic characteristics of the core alkaloid
structure are largely conserved, making these compounds valuable references.

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and elucidating the
fragmentation patterns of vinleurosine.

Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids
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Key Fragment lons

Compound Molecular Formula  [M+H]* (m/z)
(m/z)
) Not explicitly detailed
Leurosine CasHs6N4O9 809.41 )
in search results.
_ . Not explicitly detailed
Vinblastine Ca6H58N40o9 811.43 )
in search results.
o Not explicitly detailed
Vincristine CasHs6N4O10 825.40

in search results.

Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit
different ionization behavior.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry
(LC-MS) can be described as follows. Specific parameters would be optimized for vinleurosine
sulfate.

o Sample Preparation: A dilute solution of vinleurosine sulfate is prepared in a suitable
solvent, such as methanol or a mixture of methanol and water.

o Chromatographic Separation: The sample is injected into a high-performance liquid
chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically
employed using a mobile phase consisting of an agueous component (e.g., ammonium
acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

¢ lonization: The eluent from the HPLC is introduced into the mass spectrometer, typically
using an electrospray ionization (ESI) source in positive ion mode.

e Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are
determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed,
where the parent ion is isolated and fragmented by collision-induced dissociation (CID).

A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric
characterization of vinblastine and vincristine, which can serve as a valuable reference for
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identifying characteristic fragmentation pathways of the shared structural motifs with
vinleurosine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like
vinleurosine. While a complete, assigned NMR dataset for vinleurosine sulfate was not found
in the public domain, data for the closely related leurosine and other vinca alkaloids provide
significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to
identify a biotransformation product of leurosine, indicating the existence of such data in the
literature.[2]

Quantitative NMR data for vinleurosine sulfate is not available in the provided search results.
The following tables for related compounds are for reference.

Table 2: Representative *H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl3)

Proton Approximate Chemical Shift (ppm)
Aromatic Protons 6.0-8.0
Olefinic Protons 50-6.0
Methine Protons 25-45
Methylene Protons 1.0-3.0
Methyl Protons 05-25

Table 3: Representative 133C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDClIs)
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Carbon Type Approximate Chemical Shift (ppm)
Carbonyl (Ester, Amide) 170 -180

Aromatic/Olefinic 100 - 160

C-0 50 - 80

C-N 40-70

Aliphatic 10-50

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a vinca alkaloid like vinleurosine sulfate is as

follows:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds, or MeOD) in a standard 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher). For *H NMR, standard parameters are used. For 13C NMR, a
proton-decoupled experiment is typically performed.

e 2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D

NMR experiments are essential. These include:

[¢]

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin

systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al.
(2013) would provide a detailed blueprint for the types of experiments and expected chemical
shift ranges for vinleurosine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of vinleurosine sulfate is expected to show characteristic absorption bands for its
various functional groups.

Table 4: Expected IR Absorption Bands for Vinleurosine Sulfate

Wavenumber (cm~—?) Functional Group Vibration Type
~3400 O-H (Alcohol/Phenol) Stretching
~3300 N-H (Indole) Stretching
~2960-2850 C-H (Aliphatic) Stretching
~1740 C=0 (Ester) Stretching
~1615 C=C (Aromatic) Stretching
~1240 C-O (Ester/Ether) Stretching
~1100 S=0 (Sulfate) Stretching

Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm~1
region.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A small amount of vinleurosine sulfate is finely ground with potassium
bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
Alternatively, a thin film can be cast from a solution of the compound.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet or the empty sample holder is
recorded first and subtracted from the sample spectrum.
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A specific signaling pathway for vinleurosine could not be determined from the provided search
results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting
microtubule polymerization, which is a crucial process in cell division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Vinleurosine Sulfate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264675#spectroscopic-data-nmr-ir-ms-of-
vinleurosine-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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